molecular formula C11H15NO2 B13779766 Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- CAS No. 81703-28-8

Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-

Cat. No.: B13779766
CAS No.: 81703-28-8
M. Wt: 193.24 g/mol
InChI Key: QLTTYYZHUUIFMR-KWQFWETISA-N
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Description

Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- is a compound of significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a hydroxy group, a methyl group, and a phenylethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

81703-28-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]acetamide

InChI

InChI=1S/C11H15NO2/c1-8(12-9(2)13)11(14)10-6-4-3-5-7-10/h3-8,11,14H,1-2H3,(H,12,13)/t8-,11-/m0/s1

InChI Key

QLTTYYZHUUIFMR-KWQFWETISA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC(=O)C

Origin of Product

United States

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